1H-Pyrrole-2-acetaldehyde
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Overview
Description
2-(1H-Pyrrol-2-yl)acetaldehyde is an organic compound featuring a pyrrole ring attached to an acetaldehyde group. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-2-yl)acetaldehyde can be achieved through several methods. One common approach involves the condensation of pyrrole with acetaldehyde under acidic conditions. Another method includes the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst like iron (III) chloride .
Industrial Production Methods: Industrial production methods for 2-(1H-pyrrol-2-yl)acetaldehyde are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Pyrrol-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions
Major Products:
Oxidation: Pyrrole-2-carboxylic acid.
Reduction: Pyrrole-2-ethanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
2-(1H-Pyrrol-2-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrrole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-2-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its reactive aldehyde group and the electron-rich pyrrole ring. These interactions can lead to the modulation of biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Pyrrole-2-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of an acetaldehyde group.
2-Acetylpyrrole: Contains an acetyl group instead of an acetaldehyde group.
Uniqueness: 2-(1H-Pyrrol-2-yl)acetaldehyde is unique due to the presence of both a reactive aldehyde group and a pyrrole ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C6H7NO |
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Molecular Weight |
109.13 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NO/c8-5-3-6-2-1-4-7-6/h1-2,4-5,7H,3H2 |
InChI Key |
QLBQKOZGEQIYDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)CC=O |
Origin of Product |
United States |
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